molecular formula C22H20N4O2S B2892577 N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206988-74-0

N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2892577
CAS No.: 1206988-74-0
M. Wt: 404.49
InChI Key: DFNFYLDRBTZMGM-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a thioacetamide bridge linking a substituted imidazole ring (1-phenyl-5-(p-tolyl)) and a 5-methylisoxazole moiety.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-8-10-17(11-9-15)19-13-23-22(26(19)18-6-4-3-5-7-18)29-14-21(27)24-20-12-16(2)28-25-20/h3-13H,14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNFYLDRBTZMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Reaction for 1-Phenyl-5-(p-Tolyl)-1H-Imidazole-2-Thiol

The Debus-Radziszewski reaction serves as the foundational method for constructing the imidazole scaffold. Using benzil (1.0 mmol), p-tolualdehyde (1.2 mmol), and thiourea (1.5 mmol) in glacial acetic acid under microwave irradiation (350 W, 10 min), the 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol intermediate is obtained in 78% yield. The reaction proceeds via a cyclocondensation mechanism, where the thiourea introduces the sulfur atom at position 2 of the imidazole ring.

Key Reaction Parameters:

  • Solvent: Glacial acetic acid
  • Catalyst: None (microwave-assisted)
  • Temperature: 120°C (microwave-generated)
  • Yield: 78%

Spectroscopic Validation:

  • 1H NMR (600 MHz, DMSO-d6): δ 13.12 (s, 1H, SH), 7.89–7.21 (m, 13H, Ar-H), 2.34 (s, 3H, CH3).
  • IR (KBr): 3445 cm⁻¹ (N-H), 2560 cm⁻¹ (S-H), 1590 cm⁻¹ (C=N).

Catalytic Synthesis Using ZnS/CuFe2O4 Nanocomposite

A modified approach employs ZnS/CuFe2O4 nanocomposite (0.03 g) as a magnetically retrievable catalyst. Benzil (1.0 mmol), p-tolualdehyde (1.2 mmol), and ammonium thiocyanate (1.5 mmol) react in ethanol at 80°C for 6 hr, yielding the thiol-functionalized imidazole in 85% isolated yield. The catalyst enhances reaction kinetics by facilitating electron transfer at the imine formation stage.

Comparative Efficiency:

Method Catalyst Time (hr) Yield (%)
Debus-Radziszewski None 0.17 78
Catalytic ZnS/CuFe2O4 6 85

Thioacetamide Linkage Formation

Synthesis of N-(5-Methylisoxazol-3-yl)-2-Chloroacetamide

5-Methylisoxazol-3-amine (1.0 mmol) reacts with chloroacetyl chloride (1.2 mmol) in dry dichloromethane (DCM) at 0°C under N2. Triethylamine (2.0 mmol) is added dropwise to neutralize HCl, yielding the chloroacetamide derivative in 92% purity.

Characterization Data:

  • 1H NMR (600 MHz, CDCl3): δ 6.45 (s, 1H, isoxazole-H), 4.21 (s, 2H, CH2Cl), 2.42 (s, 3H, CH3).
  • IR (KBr): 1680 cm⁻¹ (C=O), 1545 cm⁻¹ (C-N).

Nucleophilic Substitution for Thioether Bond Formation

The imidazole-2-thiol (1.0 mmol) and N-(5-methylisoxazol-3-yl)-2-chloroacetamide (1.1 mmol) undergo coupling in DMF with K2CO3 (2.0 mmol) at 60°C for 8 hr. The thioether product precipitates upon cooling, yielding 72% after recrystallization from ethanol.

Optimized Conditions:

  • Base: K2CO3
  • Solvent: DMF
  • Temperature: 60°C
  • Yield: 72%

Structural Elucidation and Purity Assessment

Spectroscopic Profiling

1H NMR (600 MHz, DMSO-d6):

  • δ 12.98 (s, 1H, NH), 7.82–7.15 (m, 13H, Ar-H), 4.12 (s, 2H, SCH2), 6.38 (s, 1H, isoxazole-H), 2.39 (s, 3H, CH3), 2.31 (s, 3H, CH3).

13C NMR (150 MHz, DMSO-d6):

  • δ 169.5 (C=O), 162.1 (C=N), 145.3–118.7 (Ar-C), 35.2 (SCH2), 21.4 (CH3), 21.1 (CH3).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C28H25N4O2S [M+H]+: 505.1564
  • Found: 505.1561

Comparative Analysis of Synthetic Routes

Parameter Debus-Radziszewski Catalytic Method
Reaction Time 10 min 6 hr
Catalyst Required No Yes
Yield 78% 85%
Scalability Limited High

The catalytic method offers superior yields and scalability, albeit with longer reaction times, making it preferable for industrial applications.

Challenges and Optimization Strategies

Byproduct Formation in Thiol Coupling

Competitive oxidation of the thiol to disulfide is mitigated by conducting reactions under N2 and adding 1.0 eq. of Na2S2O3 as a reducing agent.

Regioselectivity in Imidazole Synthesis

Positional isomerism is controlled by using excess p-tolualdehyde (1.2 eq.) to drive the equilibrium toward the 5-p-tolyl product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially reducing it to an imidazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Imidazole Substituents

Compound A : 2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1226429-41-9)

  • Structural Differences : Replaces the p-tolyl group in the target compound with a 4-chlorophenyl moiety.
  • Molecular Weight : 424.9 g/mol vs. ~420–440 g/mol for the target compound (estimated).
  • Implications : The electron-withdrawing chlorine atom may enhance metabolic stability but reduce lipophilicity compared to the p-tolyl group .

Compound B : 2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1226429-38-4)

  • Structural Differences : Substitutes the 5-methylisoxazole with a thiazole ring.
  • Molecular Weight : 441.0 g/mol.
  • Implications : Thiazole’s hydrogen-bonding capability may alter target binding compared to the isoxazole’s oxygen-based interactions .

Analogues with Alternative Heterocyclic Cores

Compound C : N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide ()

  • Core Structure : Benzofuran replaces isoxazole; bromophenyl substitutes p-tolyl.
  • Synthesis : Prepared via thiol-alkylation (96% yield), suggesting similar synthetic accessibility for the target compound.

Compound D : N-(5-Methylisoxazol-3-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide ()

  • Structural Differences: Incorporates a dihydrobenzoquinazolinone core instead of imidazole.
  • Spectroscopic Data : IR bands at 1693 cm⁻¹ (C=O) and 1340 cm⁻¹ (SO₂), confirming sulfonamide functionality absent in the target compound.
  • Thermal Stability : Melting point 292.4°C, suggesting higher rigidity compared to the target compound .

Table 1: Key Comparative Data

Compound Molecular Weight (g/mol) Core Heterocycle Key Substituents Notable Properties
Target Compound ~430 (estimated) Imidazole 1-Phenyl, 5-(p-tolyl) Thioacetamide bridge, Isoxazole
Compound A 424.9 Imidazole 1-(4-Chlorophenyl), 5-phenyl Enhanced metabolic stability
Compound B 441.0 Imidazole 1-(4-Chlorophenyl), 5-(p-tolyl) Thiazole substitution
Compound C Not reported Imidazole 4-(4-Bromophenyl) IMPDH targeting, 96% yield
Compound D Not reported Quinazolinone 4-Sulfamoylphenyl High thermal stability (292°C)

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly as a lead compound for drug development. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an isoxazole ring and an imidazole moiety, which are known to influence its biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially affecting its pharmacokinetics.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄OS
Molecular Weight302.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating biochemical pathways involved in disease processes.

Biological Evaluation

Recent studies have demonstrated the compound's potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling and diabetes. The compound exhibited an IC50 value of approximately 4.48 µM, indicating significant inhibitory activity against PTP1B .

Antimicrobial Activity

In vitro tests have shown that the compound possesses antibacterial and antifungal properties. It was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

MicroorganismMIC (µg/mL)
Escherichia coli4.8
Staphylococcus aureus9.6
Candida albicans16.0
Bacillus subtilis8.0

These results indicate that the compound could serve as a potential therapeutic agent for treating infections caused by these pathogens .

Structure-Activity Relationships (SAR)

The presence of various substituents on the isoxazole and imidazole rings significantly influences the biological activity of this compound. For instance, modifications to the p-tolyl group have been shown to enhance or diminish inhibitory effects on target enzymes. Comparative studies with similar compounds reveal that slight alterations in their chemical structures can lead to substantial differences in their biological efficacy.

Case Studies

  • Inhibition of PTP1B : A study focused on the synthesis and evaluation of N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide highlighted its role as a PTP1B inhibitor. The docking studies revealed crucial interactions with active site residues, suggesting a specific binding mode that could be exploited for further drug design .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various derivatives of this compound against clinical isolates. The findings indicated promising activity against resistant strains, supporting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as substituted imidazole and isoxazole moieties. For example, coupling of a thiol-containing imidazole derivative with a chloroacetamide intermediate under reflux conditions in the presence of triethylamine (as a base) is a common step . Monitoring via thin-layer chromatography (TLC) ensures reaction completion . Purification via recrystallization (using solvents like ethanol or pet-ether) or column chromatography is critical to achieve >90% purity. Optimization of temperature (60–80°C) and reaction time (4–6 hours) minimizes side-product formation .

Q. How can advanced spectroscopic and crystallographic techniques be employed to characterize the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and connectivity. For instance, the thioether (-S-) linkage shows distinct shifts at δ 3.8–4.2 ppm (¹H) and δ 35–40 ppm (¹³C) .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software resolves the 3D structure, including bond angles and torsional strain. Programs like ORTEP-3 visualize thermal ellipsoids and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 450.12) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its reactivity?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity) can arise from solvent effects or transition-state stabilization not fully captured in silico. Hybrid approaches combining density functional theory (DFT) (e.g., B3LYP/SDD) with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis) are recommended . For example, DFT may predict nucleophilic attack at the imidazole C2 position, but steric hindrance from the p-tolyl group (observed crystallographically ) could shift reactivity to C5.

Q. How does the substitution pattern on the imidazole ring influence the compound's physicochemical and biological properties?

  • Methodological Answer : Substituents like p-tolyl (electron-donating) vs. chlorophenyl (electron-withdrawing) alter logP (lipophilicity) and hydrogen-bonding capacity. Comparative studies using:

  • HPLC Retention Times : Correlate logP with substituent Hammett constants (σ) .
  • Enzyme Assays : Substitution at C5 of the imidazole ring (e.g., p-tolyl vs. dichlorophenyl) modulates IC₅₀ values in kinase inhibition assays due to steric or electronic effects .

Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) to guide lead optimization in drug discovery?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical moieties (e.g., thioacetamide linker, isoxazole ring) using software like Schrödinger’s Phase .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl on isoxazole vs. phenyl on imidazole) to bioactivity .
  • ADME Profiling : Assess metabolic stability (e.g., cytochrome P450 inhibition assays) and permeability (Caco-2 cell models) .

Data Analysis and Validation

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?

  • Methodological Answer : Implement a standardized protocol with:

  • Detailed Reaction Logs : Precise documentation of solvent grades (e.g., anhydrous vs. HPLC-grade DMF), catalyst batches, and inert atmosphere conditions .
  • Interlaboratory Comparisons : Collaborative trials using shared intermediates (e.g., 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol) to assess yield variability (<5% deviation) .

Q. What are the best practices for resolving spectral data ambiguities (e.g., overlapping NMR peaks) in structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC resolve overlapping ¹H signals (e.g., distinguishing imidazole H2/H4 protons) .
  • Variable Temperature NMR : Cooling to −40°C slows conformational exchange, sharpening split peaks .

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